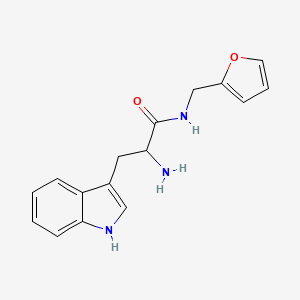

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide

Description

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide (CAS: 360791-53-3) is a synthetic indole-containing propionamide derivative with a molecular formula of C₁₆H₁₇N₃O₂ and a molecular weight of 283.33 g/mol . Its structure combines a tryptamine-like indole moiety with a furan-substituted methyl group at the amide nitrogen.

Properties

IUPAC Name |

2-amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c17-14(16(20)19-10-12-4-3-7-21-12)8-11-9-18-15-6-2-1-5-13(11)15/h1-7,9,14,18H,8,10,17H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLXKOCHDBPFLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC3=CC=CO3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807632 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with indole-3-acetic acid, followed by amination to introduce the amino group . The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like dimethylformamide (DMF) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted indoles, furans, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide involves its interaction with molecular targets such as the epidermal growth factor receptor (EGFR). The compound binds to the active site of EGFR, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide with structurally related indole-based propionamides and tryptamine derivatives:

Structural and Functional Analysis

Substituent Effects on Bioactivity

- Furan vs. Phenyl Groups : The furan ring in the target compound offers a heteroaromatic system that may engage in hydrogen bonding or dipole interactions, contrasting with the purely hydrophobic phenyl group in the N-phenyl analog. This difference could influence binding to targets like serotonin receptors (5-HT) .

- N-Methyl vs. In contrast, the furan-substituted variant (MW 283.33) may exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .

Pharmacological Considerations

- Comparison with Psychedelic Tryptamines: Unlike DIPT, which acts as a serotonin receptor agonist, the target compound lacks the ethylamine side chain critical for classical hallucinogenic activity .

- Ureido-Substituted Analogs: lists propionamide derivatives with ureido groups (e.g., CP0439263), which show Ki >10,000 nM for unspecified targets. This highlights that minor structural changes (e.g., ureido vs. furan substitution) drastically alter binding affinities .

Biological Activity

2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide, with the CAS number 360791-53-3, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C16H17N3O2

- Molecular Weight : 283.33 g/mol

- IUPAC Name : 2-amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide

The compound primarily acts as an inhibitor of the epidermal growth factor receptor (EGFR). By binding to the active site of EGFR, it disrupts downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism positions it as a candidate for anticancer therapies.

Biological Activities

-

Anticancer Activity

- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings:

These results suggest that the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells.Cell Line IC50 (µM) Mechanism of Action A375 4.2 Inhibition of cell proliferation HepG2 0.71 Induction of apoptosis MCF-7 1.88 Cell cycle arrest at S phase NCI-H460 8.55 Inhibition of EGFR signaling -

Antimicrobial Activity

- Preliminary studies have shown that this compound also possesses antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects in animal models, demonstrating potential in reducing inflammation markers and offering therapeutic benefits in inflammatory diseases.

Case Studies

-

Study on Anticancer Efficacy

- A study conducted by Zhang et al. (2024) assessed the anticancer potential of various derivatives of indole-based compounds, including this compound. The study found that this compound exhibited notable antiproliferative effects on HepG2 and MCF-7 cell lines, with IC50 values significantly lower than standard chemotherapeutic agents .

- Research on Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.